2-amino-N-(3-methylbenzyl)benzamide
Overview
Description
“2-amino-N-(3-methylbenzyl)benzamide” is a chemical compound with the molecular formula C15H16N2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “2-amino-N-(3-methylbenzyl)benzamide” is1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18)
. This indicates that the molecule consists of a benzene ring attached to an amide group and a methylbenzyl group. Physical And Chemical Properties Analysis
“2-amino-N-(3-methylbenzyl)benzamide” has a molecular weight of 240.3 . It is a solid substance at room temperature .Scientific Research Applications
Anticonvulsant Activity
2-Amino-N-(3-methylbenzyl)benzamide, a derivative of 4-aminobenzamides, has demonstrated significant anticonvulsant effects. Research shows that similar compounds, like 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, are potent against maximal electroshock seizures (MES) in mice, indicating potential applications in seizure management (Clark et al., 1984).
Effects on DNA Synthesis and Cell Viability
Compounds like 3-aminobenzamide, structurally related to 2-amino-N-(3-methylbenzyl)benzamide, have been used to study the functions of poly(adenosine diphosphate-ribose). However, these compounds, at commonly used concentrations, also influence cell viability, glucose metabolism, and DNA synthesis, suggesting broader biological implications (Milam & Cleaver, 1984).
Enhancement of DNA Repair
Benzamide derivatives enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes, indicating a role in DNA repair processes. This enhancement correlates with the inhibitory activities of benzamide and nicotinamide-related inhibitors (Miwa et al., 1981).
Antiproliferative Activity in Cancer Research
N-alkyl-2-(substitutedbenzamido) benzamides, similar in structure to 2-amino-N-(3-methylbenzyl)benzamide, have shown potent cytotoxic activities against cancer cell lines. These compounds are explored for their binding affinity towards the σ1 receptor and their potential as anti-cancer agents (Youssef et al., 2020).
properties
IUPAC Name |
2-amino-N-[(3-methylphenyl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWUEDKXGVXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361324 | |
Record name | 2-amino-N-(3-methylbenzyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methylbenzyl)benzamide | |
CAS RN |
717893-10-2 | |
Record name | 2-amino-N-(3-methylbenzyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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